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Compound of Interest

1-(2,2,2-trifluoroethyl)-1H-pyrazol-
Compound Name: ,
4-amine

cat. No.: B1310889

CAS Number: 919278-39-0 (free base); 1185177-94-9 (hydrochloride salt)[1][2]
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)-1H-
pyrazol-4-amine, a fluorinated pyrazole derivative of interest in medicinal chemistry and drug
discovery. The document details its chemical and physical properties, provides a general
synthetic methodology, and discusses its potential biological significance based on the
activities of structurally related compounds.

Chemical and Physical Properties

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a heterocyclic amine featuring a pyrazole core
substituted with a trifluoroethyl group at the N1 position and an amino group at the C4 position.
The trifluoromethyl group can significantly influence the compound's physicochemical and
biological properties, including its metabolic stability, lipophilicity, and binding affinity to
biological targets.
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Property Value Source
CAS Number 919278-39-0 ChemScene
Molecular Formula CsHeFsNs ChemScene
Molecular Weight 165.12 g/mol ChemScene
Topological Polar Surface Area

43.84 Az ChemScene
(TPSA)
logP 1.0276 ChemScene

Table 1: Physicochemical Properties of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.[3]

Synthesis

While a specific detailed experimental protocol for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-
pyrazol-4-amine is not readily available in the public domain, a general and plausible synthetic
route can be devised based on established pyrazole synthesis methodologies. The Knorr
pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl
compound, is a common and adaptable method.

A potential synthetic pathway could involve the following key steps:

o Formation of a fluorinated 1,3-dicarbonyl equivalent: A suitable starting material would be a
[-ketoester or a related 1,3-dicarbonyl compound that can be modified to introduce the
trifluoroethyl group.

o Condensation with a hydrazine source: Reaction of the fluorinated dicarbonyl intermediate
with a hydrazine derivative.

e Introduction of the amino group: The 4-amino group could be introduced through various
methods, such as the reduction of a nitro group or through a nucleophilic aromatic
substitution reaction.

A related synthetic approach for pyrazole derivatives is described in patent literature, where a
ring-closing reaction is performed in a two-phase system with a weak base.[1] Another
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patented process involves the reaction of an enamine with a hydrazine in the presence of an
organic solvent.

General Experimental Workflow for Pyrazole Synthesis
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Caption: General workflow for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.
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Potential Biological Activity and Applications in
Drug Discovery

The pyrazole scaffold is a well-established "privileged structure” in medicinal chemistry, forming
the core of numerous biologically active compounds. Pyrazole derivatives have demonstrated a
wide range of pharmacological activities, including anticancer, anti-inflammatory, and
antimicrobial effects.

While specific biological data for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is limited in
publicly available literature, its structural features suggest potential as a kinase inhibitor. Many
kinase inhibitors incorporate a pyrazole core that can interact with the hinge region of the
kinase domain. The trifluoroethyl group may enhance binding affinity and improve
pharmacokinetic properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrazole-based compounds as kinase inhibitors, 1-(2,2,2-
trifluoroethyl)-1H-pyrazol-4-amine could potentially modulate key signaling pathways
implicated in cancer and other diseases, such as the MAPK/ERK or PI3K/Akt pathways.
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Caption: Hypothetical inhibition of MAPK and PI3K/Akt pathways by the subject compound.

Experimental Protocols

Detailed, validated experimental protocols for the biological evaluation of 1-(2,2,2-
trifluoroethyl)-1H-pyrazol-4-amine are not currently available. However, researchers can
utilize standard assays to investigate its potential biological activities.

General Kinase Inhibitor Screening Protocol (Example: Kinase Glo® Assay)

o Compound Preparation: Prepare a stock solution of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-
amine in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of
concentrations for testing.

o Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate, and ATP to initiate
the enzymatic reaction.

« Inhibitor Addition: Add the diluted compound to the reaction wells. Include appropriate
controls (no inhibitor and a known inhibitor).

 Incubation: Incubate the plate at the optimal temperature for the specific kinase.

» Detection: Stop the reaction and measure the amount of ATP remaining using a luminescent
assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase
activity.

o Data Analysis: Calculate the percentage of kinase inhibition for each compound
concentration and determine the IC50 value by plotting the data on a dose-response curve.

Cell-Based Proliferation Assay (Example: MTT Assay)

o Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them
to adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of 1-(2,2,2-
trifluoroethyl)-1H-pyrazol-4-amine. Include untreated cells as a control.
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 Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

e MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan
crystals.

e Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or
isopropanol).

o Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the untreated control and
determine the IC50 value.

Conclusion

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a fluorinated heterocyclic compound with
potential applications in drug discovery, particularly in the development of kinase inhibitors.
While specific biological data and detailed synthetic protocols are not extensively documented
in public literature, its structural similarity to known bioactive pyrazoles warrants further
investigation. The general synthetic strategies and experimental protocols outlined in this guide
provide a framework for researchers to explore the therapeutic potential of this and related
compounds. Further studies are necessary to elucidate its precise mechanism of action and to
evaluate its efficacy and safety in preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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